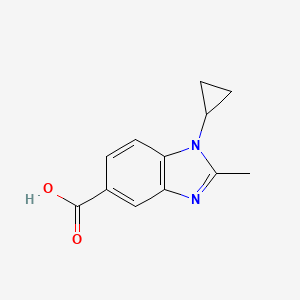
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
Übersicht
Beschreibung
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1094428-46-2. It has a molecular weight of 216.24 and its IUPAC name is 1-cyclopropyl-2-methyl-1H-benzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O2/c1-7-13-10-6-8 (12 (15)16)2-5-11 (10)14 (7)9-3-4-9/h2,5-6,9H,3-4H2,1H3, (H,15,16). This code provides a specific textual representation of the molecule’s structure .Wissenschaftliche Forschungsanwendungen
Cyclocondensation Reactions
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is involved in cyclocondensation reactions, which are significant in the field of organic chemistry. For instance, a study by (Dhameliya et al., 2017) explored the cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. These reactions are crucial for synthesizing various organic compounds and have broad applications in medicinal chemistry and material sciences.
Environmental Monitoring
Another study highlighted the importance of cyclopropyl-related compounds in environmental monitoring. (Arrebola et al., 1999) developed a method for determining cyclopropyl-related metabolites in human urine, crucial for assessing exposure to certain environmental contaminants.
Biological Activity Studies
The compound has also been utilized in studies exploring biological activity. (Denton et al., 2021) investigated the microwave-assisted 1,3-dipolar cycloaddition of oximes and methyl acrylates, leading to isoxazoline and its subsequent transformation to a γ-lactone carboxylic acid. This study is significant in understanding the biological activities of these compounds and their potential applications in biotechnology and pharmaceuticals.
Metabolism Studies
The role of similar cyclopropyl-containing compounds in metabolism has been a subject of research as well. For example, (Reiner, 1971) investigated the enzymatic conversion of benzoic acid derivatives in bacteria, providing insights into microbial metabolism and potential applications in bioremediation.
Biotransformation Insights
Research by (Huntscha et al., 2014) on the biotransformation of benzotriazoles offers valuable insights into the environmental fate of organic micropollutants. Understanding the degradation pathways of such compounds is crucial for environmental monitoring and pollution control strategies.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-13-10-6-8(12(15)16)2-5-11(10)14(7)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGSZKLSRZBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



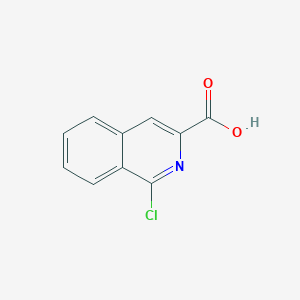
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)


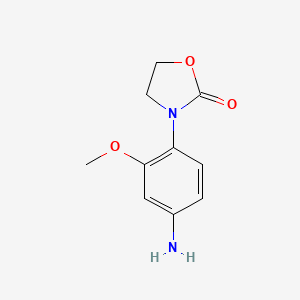
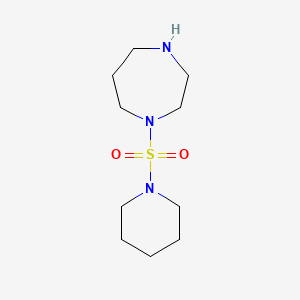
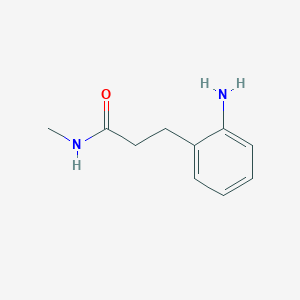

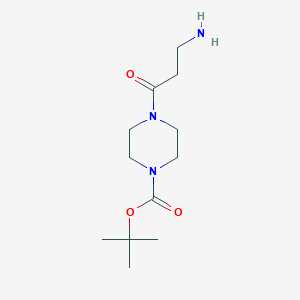
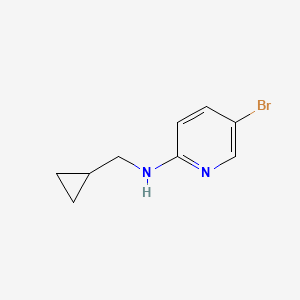
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)

